4-(Oxane-4-carbonyl)thiomorpholine

Description

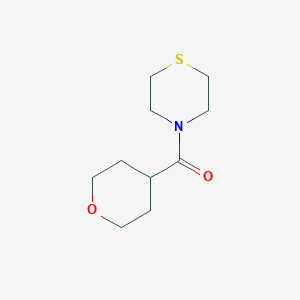

Structure

3D Structure

Properties

IUPAC Name |

oxan-4-yl(thiomorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S/c12-10(9-1-5-13-6-2-9)11-3-7-14-8-4-11/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTCRBUQORWZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Heterocyclic Scaffolds in Modern Chemical Synthesis and Medicinal Chemistry

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of medicinal chemistry and drug development. rroij.comijprajournal.com Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov Their prevalence is due to their vast structural diversity and their ability to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids. rroij.comijprajournal.com The inclusion of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic and steric properties, which chemists can manipulate to fine-tune a molecule's reactivity, solubility, lipophilicity, polarity, and hydrogen-bonding capacity. rroij.comnih.gov

These scaffolds are not merely passive frameworks; they often form an integral part of a molecule's pharmacophore—the essential molecular features responsible for its biological activity. jchemrev.comunina.it In drug design, heterocyclic rings can mimic natural biological molecules, enhancing binding affinity and efficacy. ijprajournal.com They are instrumental in lead optimization, where initial "hit" compounds are modified to improve pharmacological properties and minimize off-target effects. rroij.comsci-hub.se Furthermore, the development of novel heterocyclic structures is a critical strategy for overcoming drug resistance in treating infectious diseases and cancer. rroij.comnih.gov Advances in synthetic methodologies, particularly metal-catalyzed reactions, have significantly expanded the ability of chemists to create a wide variety of functionalized heterocycles, driving more effective drug discovery programs. nih.govfrontiersin.org

Rationale for Investigating the Thiomorpholine and Oxane Moieties As Distinct Pharmacophores

The two heterocyclic rings within 4-(Oxane-4-carbonyl)thiomorpholine—thiomorpholine (B91149) and oxane—are recognized as important pharmacophores in their own right. Their combination in a single molecule provides a compelling reason for its synthesis and study.

Thiomorpholine: The thiomorpholine ring, a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom, is a "privileged scaffold" in medicinal chemistry. jchemrev.comresearchgate.netjchemrev.com It is considered a bioisostere of the morpholine (B109124) ring, where the oxygen atom is replaced by sulfur. jchemrev.comjchemrev.com This substitution can significantly alter the molecule's properties and biological activity. The thiomorpholine moiety is found in various active pharmaceutical ingredients and is noted for its role in compounds with antimalarial, antibiotic, antioxidant, and hypolipidemic activity. jchemrev.comjchemrev.comacs.org For instance, the antibiotic sutezolid, a promising drug for treating multidrug-resistant tuberculosis, features a thiomorpholine ring and is considered to have an improved therapeutic potential over its morpholine-containing analog, linezolid. acs.org The versatility of the thiomorpholine scaffold allows it to act as a key component in selective enzyme inhibitors and a wide range of other bioactive agents. jchemrev.comresearchgate.net

Oxane: The oxane ring, also known as tetrahydropyran (B127337), is a six-membered saturated heterocycle containing an oxygen atom. Like thiomorpholine, it is a common motif in medicinal chemistry. mdpi.com The oxygen atom in the oxane ring can act as an excellent hydrogen-bond acceptor, a crucial interaction for drug-receptor binding. acs.org The incorporation of an oxane ring can beneficially influence a compound's solubility, metabolic stability, and lipophilicity. acs.org It is found in numerous approved drugs and natural products, where it often serves to lock the molecule's conformation or to provide key interactions with biological targets. mdpi.comacs.org For example, the complex natural product paclitaxel (B517696) (Taxol), a potent anticancer agent, contains an oxetane (B1205548) (a four-membered oxygen heterocycle), which is critical to its biological activity by acting as a conformational lock. acs.org The principles of using oxygen-containing heterocycles like oxetanes and oxanes to improve physicochemical properties are well-established in drug design. acs.orgresearchgate.net

Overview of Research Trajectories for Complex Amide Structures Incorporating Saturated Heterocycles

Convergent and Divergent Synthetic Approaches to the Target Compound

Development of Efficient Multi-step Syntheses of this compound

The synthesis of this compound is efficiently achieved through a multi-step process that typically involves the formation of the constituent heterocyclic rings followed by their coupling. The most common strategy is an amide bond formation between thiomorpholine (B91149) and an activated derivative of oxane-4-carboxylic acid.

Step 1: Synthesis of Thiomorpholine Thiomorpholine can be synthesized via several routes. One established method involves the nucleophilic substitution reaction between a suitable nitrogen source and a sulfur-containing dielectrophile. For instance, 4-fluoronitrobenzene can be reacted with thiomorpholine in the presence of a base like triethylamine (B128534) in acetonitrile (B52724) to produce N-aryl thiomorpholine derivatives. mdpi.com For the parent thiomorpholine, a common laboratory and industrial synthesis involves the reaction of diethanolamine (B148213) with a sulfurizing agent or the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride. nih.gov

Step 2: Synthesis of Oxane-4-carboxylic acid Oxane-4-carboxylic acid, the second key intermediate, can be prepared from commercially available starting materials. The synthesis often involves the oxidation of a corresponding alcohol, such as tetrahydropyran-4-yl-methanol, or the hydrolysis of a nitrile derivative.

Step 3: Amide Coupling The final step is the coupling of thiomorpholine with oxane-4-carboxylic acid. To facilitate this amide bond formation, the carboxylic acid is typically activated. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can be employed. Alternatively, the carboxylic acid can be converted to a more reactive species like an acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. This activated acyl chloride then readily reacts with thiomorpholine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield the final product, this compound.

The table below outlines a representative multi-step synthetic pathway.

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1A | Diethanolamine | Lawesson's Reagent | Thiomorpholine | Thionation/Cyclization |

| 1B | Oxane-4-carbonitrile | H₂O, H⁺/⁻OH | Oxane-4-carboxylic acid | Nitrile Hydrolysis |

| 2 | Oxane-4-carboxylic acid | SOCl₂ or (COCl)₂ | Oxane-4-carbonyl chloride | Acyl Halide Formation |

| 3 | Thiomorpholine, Oxane-4-carbonyl chloride | Triethylamine (Et₃N) | This compound | Nucleophilic Acyl Substitution |

Stereoselective Synthesis of Enantiopure this compound Isomers

While specific methods for the stereoselective synthesis of enantiopure this compound isomers are not extensively detailed in the reviewed literature, the principles of asymmetric synthesis can be applied to its precursors. The target molecule itself is achiral. However, the synthesis of chiral derivatives, where stereocenters are present on either the oxane or thiomorpholine ring, would necessitate stereoselective methods.

For instance, enantiopure substituted thiomorpholine derivatives can be prepared from chiral amino alcohols. Similarly, chiral oxane precursors can be synthesized from carbohydrates or through asymmetric catalytic reactions like enantioselective hydrogenation or aldol (B89426) reactions. beilstein-journals.org Once the enantiopure heterocyclic precursors are obtained, their coupling via the established amide bond formation would proceed, preserving the stereochemical integrity of the starting materials and yielding enantiopure isomers of substituted this compound.

Flow Chemistry Applications and Scalable Synthesis of Thiomorpholine and Oxane Derivatives

Modern synthetic chemistry increasingly relies on flow chemistry for improved safety, efficiency, and scalability, particularly in the production of key pharmaceutical intermediates like thiomorpholine and oxane derivatives.

Flow Synthesis of Thiomorpholine: A continuous flow process for the generation of thiomorpholine has been developed, showcasing a significant improvement over traditional batch methods. nih.govresearchgate.net This process utilizes a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization. nih.govresearchgate.net Cysteamine hydrochloride and vinyl chloride serve as low-cost starting materials. nih.govresearchgate.net The photochemical reaction is conducted under concentrated conditions using a photocatalyst, leading to a quantitative yield of the intermediate, which is then cyclized in the flow stream. nih.govresearchgate.net This method is robust and allows for the production of thiomorpholine on a larger scale with a reduced residence time compared to batch processing. nih.govresearchgate.net

Scalable Synthesis of Oxane Derivatives: The scalable synthesis of oxane derivatives is also well-documented, driven by their presence in numerous natural products and bioactive molecules. researchgate.net Practical, multi-gram scale syntheses of complex oxepine structures (seven-membered oxygen-containing rings) derived from carbohydrates have been reported, highlighting the feasibility of producing complex oxygenated heterocycles in large quantities. nih.gov These syntheses often involve multiple steps, but are optimized for high yield and purity, sometimes incorporating crystallization for purification to avoid chromatography, which is less amenable to large-scale production. researchgate.net

The table below summarizes the advantages of applying modern synthetic techniques to the precursors of the target compound.

| Technique | Heterocycle | Key Features | Advantages | Reference(s) |

| Flow Chemistry | Thiomorpholine | Photochemical thiol-ene reaction; telescoped cyclization. | Increased safety, reduced reaction time, scalability, use of low-cost starting materials. | nih.gov, researchgate.net |

| Scalable Synthesis | Oxane Derivatives | Multi-step synthesis from carbohydrate starting materials; optimization for large scale. | Access to gram-scale quantities of complex molecules, potential for diversification. | researchgate.net, nih.gov |

Vibrational and Electronic Spectroscopic Investigations

Detailed Infrared and Raman Spectroscopic Interpretation of Characteristic Functional Groups

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic functional groups within a molecule by observing their vibrational modes. libretexts.orgnih.gov For this compound, these techniques reveal key absorptions that are indicative of its constituent parts.

The most prominent feature in the IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. pressbooks.pubyoutube.com This band's position can be influenced by the electronic environment and hydrogen bonding. The C-N stretching vibration of the amide is also observable, usually in the 1400-1440 cm⁻¹ region.

The thiomorpholine ring exhibits characteristic C-H stretching vibrations from its methylene (B1212753) groups, which are typically found between 2850 and 2960 cm⁻¹. pressbooks.pub The C-S stretching vibrations of the thiomorpholine ring are generally weaker and appear in the fingerprint region of the spectrum, often between 600 and 800 cm⁻¹.

Raman spectroscopy complements the IR data, often providing stronger signals for non-polar bonds. The symmetric stretching of the C-S and C-C bonds within the rings can be more readily observed in the Raman spectrum.

Table 1: Characteristic Infrared and Raman Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | C=O stretch | 1630-1680 |

| Amide | C-N stretch | 1400-1440 |

| Methylene (Thiomorpholine & Oxane) | C-H stretch | 2850-2960 |

| Thiomorpholine | C-S stretch | 600-800 |

| Oxane | C-O-C stretch | 1070-1150 |

Advanced Nuclear Magnetic Resonance Spectroscopic Studies (2D-NMR, Solid-State NMR for comprehensive structural insights)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the connectivity and spatial arrangement of atoms within a molecule. researchgate.netcsic.es Advanced techniques like 2D-NMR and solid-state NMR offer even deeper insights into the structure of this compound. researchgate.netcsic.esnih.govspringernature.com

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning the proton (¹H) and carbon (¹³C) signals of the complex ring systems. COSY spectra reveal the coupling between adjacent protons, allowing for the tracing of the spin systems within the thiomorpholine and oxane rings. HSQC spectra correlate directly bonded protons and carbons, providing unambiguous assignment of the carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution.

Solid-State NMR (ssNMR): In the solid state, where molecular motion is restricted, ssNMR can provide precise information about the molecular structure and packing. nih.govspringernature.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. csic.es For this compound, ssNMR can distinguish between different crystalline forms (polymorphs) and provide information about the conformation of the thiomorpholine and oxane rings in the solid state. nih.govspringernature.comblogspot.com It can also probe the local electronic environment of the carbon, nitrogen, and sulfur atoms. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Ring | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH₂ | Thiomorpholine (adjacent to N) | 3.5 - 4.0 | 45 - 55 |

| CH₂ | Thiomorpholine (adjacent to S) | 2.5 - 3.0 | 25 - 35 |

| CH | Oxane (methine) | 2.0 - 2.5 | 40 - 50 |

| CH₂ | Oxane (adjacent to O) | 3.5 - 4.0 | 65 - 75 |

| CH₂ | Oxane | 1.5 - 2.0 | 30 - 40 |

| C=O | Amide | - | 170 - 175 |

Mass Spectrometric Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. uni-saarland.de

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). chemguide.co.uk The fragmentation of this molecular ion is predictable and follows established chemical principles. chemguide.co.uklibretexts.orglibretexts.org

A primary fragmentation pathway would involve cleavage of the amide bond. This can lead to the formation of two key fragment ions: the oxane-4-carbonyl cation and the thiomorpholine radical cation, or vice versa. Another likely fragmentation is the alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the oxane ring and the formation of a stable acylium ion containing the thiomorpholine moiety. libretexts.org Further fragmentation of the thiomorpholine and oxane rings can also occur, leading to a series of smaller fragment ions. The presence of sulfur can also lead to characteristic isotopic patterns in the mass spectrum.

Chiroptical Spectroscopy for Absolute Configuration Determination

While this compound itself is not chiral, the principles of chiroptical spectroscopy would be applicable if chiral derivatives were synthesized. Techniques such as Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful for determining the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a fingerprint of its three-dimensional structure. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. For a chiral derivative of this compound, these techniques could be used to establish the absolute stereochemistry of any chiral centers.

X-ray Crystallographic Analysis of this compound and Related Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation. wikipedia.orgnih.gov

Determination of Bond Lengths, Bond Angles, and Torsion Angles in Solid State

A single-crystal X-ray diffraction study of this compound would reveal the exact spatial arrangement of all its atoms. wikipedia.org The analysis would confirm the expected chair conformations of both the thiomorpholine and oxane rings, as this is generally the most stable conformation for six-membered rings. researchgate.net

The bond lengths would be consistent with standard values for C-C, C-H, C-N, C=O, C-S, and C-O bonds. ebsco.com For instance, the C=O bond of the amide would be around 1.23 Å, while the C-N bond would be approximately 1.33 Å. The C-S bonds in the thiomorpholine ring would be in the range of 1.81-1.82 Å, and the C-O bonds in the oxane ring would be around 1.43 Å. acs.org

The bond angles would also conform to expected geometries. ebsco.com The angles around the sp² hybridized carbonyl carbon would be approximately 120°, while the angles around the sp³ hybridized carbons and the nitrogen atom in the rings would be close to the tetrahedral angle of 109.5°. ebsco.com

Torsion angles would define the puckering of the rings and the relative orientation of the substituents. The crystallographic data would provide precise values for the torsion angles within both the thiomorpholine and oxane rings, confirming their chair conformations. It would also define the rotational position of the oxane-4-carbonyl group relative to the thiomorpholine ring.

Table 3: Predicted Bond Lengths and Angles from X-ray Crystallography

Analysis of Intermolecular Interactions and Crystal Packing

The most significant intermolecular interaction is anticipated to be the hydrogen bonding involving the amide group. However, as this compound is a tertiary amide, it lacks an N-H donor. The primary interactions will therefore involve the carbonyl oxygen acting as a strong hydrogen bond acceptor. In the absence of strong donors, the packing will be driven by weaker C–H···O and C–H···S interactions. mdpi.com

Molecules of this type often pack in a way that maximizes van der Waals forces while accommodating the non-planar, bulky heterocyclic rings. The crystal structure of related compounds, such as 4-(4-Nitrophenyl)thiomorpholine, reveals centrosymmetric dimers formed through weak C–H···O hydrogen bonds, which then pack into layers. mdpi.comresearchgate.net A similar motif is plausible for the title compound, where C-H groups on the thiomorpholine or oxane rings interact with the carbonyl oxygen of an adjacent molecule. These interactions, though individually weak, collectively contribute to a stable, close-packed crystal structure. mdpi.com The sulfur atom of the thiomorpholine ring can also participate as a weak hydrogen bond acceptor in C–H···S interactions, a feature observed in the crystal packing of other thiomorpholine-containing structures. iucr.org

Table 1: Typical Geometries of Intermolecular Interactions Expected in Crystalline this compound

| Interaction Type (D–H···A) | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical D–H···A Angle (°) |

| C–H···O | C (sp³) | O=C | 3.00 - 3.80 | 110 - 170 |

| C–H···O | C (sp³) | O (Oxane) | 3.10 - 3.90 | 110 - 170 |

| C–H···S | C (sp³) | S (Thioether) | 3.50 - 4.00 | 120 - 170 |

Data compiled from representative structures in the literature.

Conformational Dynamics and Ring Puckering Studies of the Thiomorpholine and Oxane Rings

The conformational landscape of this compound is dominated by the puckering of its two six-membered heterocyclic rings. Both the thiomorpholine and oxane rings seek to minimize torsional and steric strain, leading to a strong preference for chair conformations.

Thiomorpholine Ring: The thiomorpholine ring overwhelmingly adopts a chair conformation in the crystalline state, as this geometry minimizes angle and torsional strain. mdpi.comnih.govmalayajournal.org In this conformation, substituents can occupy either axial or equatorial positions. The large oxanecarbonyl group attached to the nitrogen atom is expected to preferentially occupy an equatorial position to minimize steric hindrance with the axial hydrogens on the ring. However, studies on related N-substituted thiomorpholines have shown that both axial and equatorial conformations can be observed, with the final solid-state conformation being influenced by the subtle balance of intermolecular packing forces in the crystal. mdpi.comsanu.ac.rsacs.org While the chair form is most stable, other higher-energy conformations such as screw-boat or twist-boat have been observed in constrained or highly substituted thiomorpholine derivatives. iucr.orgnih.gov

Oxane Ring: The oxane (tetrahydropyran) ring also exhibits a strong preference for a low-energy chair conformation. acs.orgnih.gov The puckering in substituted oxanes is well-studied, and the Cremer-Pople parameters provide a quantitative description of the ring's shape. acs.orgiucr.org The carbonyl group at the 4-position will occupy an equatorial position on the oxane ring to avoid unfavorable 1,3-diaxial interactions. Ring inversion for both the thiomorpholine and oxane rings is possible in solution, but this dynamic process is arrested in the solid state, where a single conformation is locked into the crystal lattice.

The precise degree of puckering for each ring can be quantified using Cremer & Pople parameters, as shown in the tables below, which are based on data from analogous structures. The total puckering amplitude (Q) measures the degree of non-planarity, while the angles (θ and φ) describe the type of pucker (e.g., chair, boat).

Table 2: Representative Puckering Parameters for the Thiomorpholine Ring

| Conformation | Q (Å) | θ (°) | φ (°) | Source Example |

|---|---|---|---|---|

| Chair | 0.632 | 1.8 | - | Ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinoacetyl)-1,2,5,6-tetrahydropyridine-3-carboxylate nih.gov |

| Screw Boat | 0.656 | 66.8 | 334.2 | 2-(1H-Benzimidazol-2-ylsulfanyl)-4H-1,4-benzothiazin-3(2H)-one iucr.org |

Table 3: Representative Puckering Parameters for the Oxane (Tetrahydropyran) Ring

| Conformation | Q (Å) | θ (°) | φ (°) | Source Example |

|---|---|---|---|---|

| Chair | 0.586 | 11.5 | 309.4 | 3-Ethyl-8-methoxy-4-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyloxy)coumarin iucr.org |

| Puckered | 0.513 | 7.9 | 3.1 | Diethyl (2R,3S,4R,5S,6R)-5-acetamido-2-((S)-cyano(phenyl)methyl)-6-(tosyloxy)oxane-3,4-dicarboxylate kapadokya.edu.tr |

Computational Chemistry and Theoretical Investigations of 4 Oxane 4 Carbonyl Thiomorpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These calculations can provide insights into orbital energies, electron density distribution, and electrostatic potential, which are crucial for understanding a molecule's behavior in chemical reactions. However, specific DFT studies on 4-(Oxane-4-carbonyl)thiomorpholine, which would elucidate its kinetic stability and sites susceptible to electrophilic or nucleophilic attack, have not been reported in peer-reviewed literature.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules, revealing their conformational preferences and flexibility over time. For a molecule like this compound, which contains two heterocyclic rings, MD simulations could map its accessible conformations and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors. At present, there are no available MD simulation studies dedicated to this compound.

Structure-Reactivity Relationship Predictions via Computational Methods

Computational methods are frequently used to establish structure-reactivity relationships (SRR) or quantitative structure-activity relationships (QSAR). These models correlate specific structural features of a molecule with its chemical reactivity or biological activity, guiding the design of new compounds with desired properties. The development of such predictive models for this compound and its analogs is contingent on the availability of experimental and computational data, which is currently lacking.

In Silico Modeling of Molecular Interactions with Biological Macromolecules

In silico techniques, such as molecular docking, are instrumental in predicting how a small molecule might bind to a biological target, like a protein or enzyme. These predictions can suggest potential therapeutic applications for a compound. For this compound, molecular docking studies could identify potential biological partners and elucidate the key intermolecular interactions driving this recognition. However, no such in silico modeling studies for this specific compound have been published, leaving its potential biological targets and binding modes unexplored.

Chemical Reactivity and Functionalization of 4 Oxane 4 Carbonyl Thiomorpholine

Modifications at the Thiomorpholine (B91149) Ring

The thiomorpholine ring offers two primary sites for chemical transformation: the sulfur atom and the nitrogen atom. However, as the nitrogen atom is part of a stable amide linkage, its reactivity is significantly attenuated compared to a free secondary amine.

The sulfur atom in the thiomorpholine ring is readily susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation is significant as it introduces greater polarity and hydrogen-bonding capability to the molecule. The oxidation can be controlled to yield either the sulfoxide or the sulfone by selecting the appropriate oxidant and stoichiometry.

A wide array of reagents has been developed for the chemoselective oxidation of sulfides. nih.gov For the conversion to sulfoxides, milder oxidizing agents are typically employed. Over-oxidation to the sulfone can be a competing reaction, but conditions can be optimized to favor the mono-oxygenated product. For the synthesis of sulfones, stronger oxidants or an excess of the oxidizing agent are generally used. nih.gov The direct oxidation of thioethers to sulfones is a common and useful route for their preparation. nih.gov

Common oxidizing agents used for this type of transformation are detailed in the table below.

| Oxidizing Agent | Typical Product | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Can be used without a catalyst for clean oxidation to sulfoxides; catalyst systems (e.g., sodium tungstate) are used for sulfone synthesis. escholarship.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfone | An efficient and powerful oxidant for converting sulfides directly to sulfones. |

| Magnesium Monoperoxyphthalate (MMPP) | Sulfoxide or Sulfone | Can be used to selectively oxidize sulfides to either sulfoxides or sulfones depending on the reaction conditions. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | A common and effective reagent for sulfide (B99878) oxidation. |

The oxidation of the sulfur atom can increase the biological relevance of the thiomorpholine scaffold, and derivatives containing thiomorpholine-S-oxide and S,S-dioxide have been explored in medicinal chemistry. masterorganicchemistry.comresearchgate.net

In its parent form, thiomorpholine is a secondary amine, and its nitrogen atom is a common site for substitution reactions such as N-alkylation and N-acylation. acs.org N-alkylation can be achieved by reacting the amine with alkyl halides or through reductive amination with aldehydes. google.comtandfonline.comgoogle.comresearchgate.net

However, in 4-(Oxane-4-carbonyl)thiomorpholine, the nitrogen atom is acylated, forming a stable amide bond. The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl group, significantly reducing its nucleophilicity and basicity. libretexts.org Consequently, direct N-alkylation or further N-acylation at this position is generally not feasible under standard conditions. Such modifications would typically require a synthetic route that introduces the desired substituent to the thiomorpholine nitrogen before the final acylation step with the oxane-4-carbonyl chloride or a related activated species. acs.orgethz.chnih.govresearchgate.net

Reactivity of the Oxane Moiety

The oxane ring, also known as tetrahydropyran (B127337) (THP), is a six-membered saturated ether. Unlike its strained four-membered counterpart, oxetane (B1205548), the tetrahydropyran ring is conformationally stable and generally unreactive. dtu.dk

Direct functionalization of the C-H bonds of an unactivated tetrahydropyran ring is challenging. Most synthetic routes to highly functionalized tetrahydropyrans rely on building the ring from acyclic precursors or using more reactive starting materials like dihydropyrans or pyranose sugars. nih.govacs.orgacs.orgnih.govwikipedia.orgrsc.org For instance, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols, formed from the reaction of an alcohol with 3,4-dihydropyran. wikipedia.org

Modern synthetic methods have provided some pathways for the direct functionalization of the THP ring. One such strategy involves the regioselective α-lithiation of 2-phenyltetrahydropyran, which can then react with various electrophiles. researchgate.net Other methods include intramolecular cyclizations such as iodo-aldol reactions or metal-mediated cyclizations of homoallylic alcohols with aldehydes to form polysubstituted tetrahydropyrans. organic-chemistry.org

Consistent with its stability, the tetrahydropyran ring is resistant to ring-opening reactions. dtu.dk Cleavage of the ether C-O bonds requires harsh conditions or specific activation. For example, reactions with mercury(II) salts in the presence of alkyl halides can induce ring-opening to yield alkoxyalkyl acetates. oup.com Another powerful but specialized method involves the use of samarium(II) iodide (SmI₂), which can promote the reductive cleavage of the C-O bond in certain tetrahydropyran systems, particularly those activated by an adjacent phenyl group. acs.orgacs.org

More recently, nickel-catalyzed cross-coupling reactions have been shown to stereospecifically open aryl-substituted tetrahydropyrans, providing a method to convert cyclic ethers into functionalized acyclic alcohols. escholarship.org However, for an unsubstituted oxane ring as in this compound, such ring-opening reactions are not readily achieved.

Transformations at the Carbonyl Linker

The amide carbonyl group is a versatile functional handle that can undergo several important transformations. The reactivity of this group is central to modifying the connection between the two heterocyclic rings.

Key reactions involving the amide linker include:

Reduction to Amine : The carbonyl group of the amide can be completely reduced to a methylene (B1212753) (-CH₂-) group. This transformation converts the N-acylthiomorpholine into a tertiary amine, specifically 4-((oxane-4-yl)methyl)thiomorpholine. Strong reducing agents are required for this conversion, with lithium aluminum hydride (LiAlH₄) being the most common. masterorganicchemistry.com Borane (BH₃) complexes are also effective and can offer different chemoselectivity compared to hydride reagents. wordpress.comnih.govechemi.com This reaction fundamentally alters the nature of the linker from a rigid, planar amide to a flexible, basic tertiary amine.

Hydrolysis : The amide bond can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the molecule into its constituent parts: thiomorpholine and oxane-4-carboxylic acid. mdpi.com This hydrolytic susceptibility is a key characteristic of N-acyl compounds.

Reaction with Organometallic Reagents : The addition of highly nucleophilic organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to amides is complex. Unlike esters or acid chlorides, which readily react with two equivalents of an organometallic reagent to form tertiary alcohols, simple amides are less reactive. libretexts.org The reaction often stops after the first addition, but the resulting tetrahedral intermediate is typically not stable enough to isolate, and further reaction can be unpredictable. researchgate.netmsu.edu To achieve a clean conversion to a ketone, specialized amides like Weinreb amides are typically used, which form a stable chelated intermediate that prevents over-addition. saskoer.caorganicchemistrydata.org Therefore, reacting this compound with a Grignard reagent would not be a straightforward method to produce a ketone.

Reductions and Heteroatom Additions

The carbonyl group is the most prominent site for reduction and nucleophilic heteroatom addition reactions. The adjacent amide and ether functionalities can modulate the reactivity of this ketone.

Reductions:

The ketone moiety of this compound is susceptible to reduction to the corresponding secondary alcohol, 4-((hydroxy(oxane-4-yl)methyl))thiomorpholine. The choice of reducing agent will determine the outcome and selectivity of the reaction.

Standard hydride reagents are expected to effectively reduce the ketone. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and selective reagent for the reduction of ketones to alcohols and is not expected to reduce the amide functionality. masterorganicchemistry.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also readily reduce the ketone, but could potentially lead to the reduction of the amide as well, which would result in a more complex product mixture.

Catalytic hydrogenation represents another viable method for the reduction of the carbonyl group. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere would be expected to yield the secondary alcohol. The conditions for catalytic hydrogenation can often be tuned to avoid the reduction of other functional groups.

Table 1: Predicted Outcomes of Reduction Reactions

| Reagent/Catalyst | Predicted Major Product | Notes |

| Sodium Borohydride (NaBH₄) | 4-((Hydroxy(oxane-4-yl)methyl))thiomorpholine | Selective for ketone reduction. masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Mixture including 4-((Hydroxy(oxane-4-yl)methyl))thiomorpholine and amide reduction products | A less selective, more powerful reducing agent. |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 4-((Hydroxy(oxane-4-yl)methyl))thiomorpholine | Reaction conditions can be optimized for selectivity. |

Heteroatom Additions:

The electrophilic carbon of the carbonyl group is a prime target for nucleophilic attack by heteroatoms. These reactions can lead to the formation of new carbon-heteroatom bonds.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are expected to add to the carbonyl group to form tertiary alcohols. For example, reaction with methylmagnesium bromide would yield 4-((1-hydroxy-1-(oxane-4-yl)ethyl))thiomorpholine.

Formation of Imines and Enamines: The reaction with primary amines can lead to the formation of imines, while secondary amines can form enamines. The Stork enamine synthesis provides a well-established method for the formation of enamines from ketones, which can then be used in subsequent alkylation reactions. youtube.com

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide. This would result in the formation of a C=C double bond at the position of the former carbonyl group.

Reactions Involving the Alpha-Carbon to the Carbonyl Group

The hydrogen atoms on the carbon atom of the oxane ring adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl. This allows for the formation of an enolate ion, which is a key intermediate for a variety of carbon-carbon bond-forming reactions. beilstein-journals.org

Enolate Formation and Alkylation:

The formation of an enolate can be achieved by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. youtube.com This enolate can then act as a nucleophile and react with various electrophiles.

Alpha-alkylation can be accomplished by treating the enolate with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction. youtube.comyoutube.com This results in the formation of a new carbon-carbon bond at the alpha-position. Given the steric bulk of the molecule, the choice of base and reaction conditions would be crucial to control the regioselectivity of enolate formation if multiple alpha-hydrogens were present, though in this case, the alpha-hydrogens on the oxane ring are equivalent.

Aldol (B89426) Condensation:

The enolate of this compound can also participate in aldol condensation reactions. beilstein-journals.org In a self-condensation, the enolate would add to the carbonyl group of another molecule of the starting ketone. More synthetically useful would be a crossed-aldol condensation with another aldehyde or ketone that either cannot form an enolate or has a more reactive carbonyl group. This reaction would lead to the formation of a β-hydroxy ketone, which could potentially be dehydrated to form an α,β-unsaturated ketone.

Table 2: Predicted Alpha-Functionalization Reactions

| Reaction Type | Reagents | Predicted Product |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. RX (e.g., CH₃I) | 4-((1-Alkyl-oxane-4-carbonyl))thiomorpholine |

| Aldol Condensation | Base (e.g., NaOH) or Acid (e.g., HCl) | β-Hydroxy ketone adduct |

| Stork Enamine Alkylation | 1. Secondary amine (e.g., pyrrolidine), cat. acid; 2. RX; 3. H₃O⁺ | α-Alkylated ketone |

Exploration of Biological Activities and Mechanisms of Action in Vitro and in Silico Studies

In Vitro Receptor Binding and Enzyme Inhibition Assays

The initial characterization of a compound's biological profile often involves assessing its ability to bind to specific receptors and inhibit the activity of key enzymes. For "4-(Oxane-4-carbonyl)thiomorpholine", research has pointed towards its potential as an inhibitor of the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT).

Target Identification and Validation in Cellular Models

Studies have identified NNMT as a potential target for "this compound". NNMT is an enzyme involved in the metabolism of nicotinamide and has been implicated in various diseases, including metabolic disorders and certain types of cancer. The validation of NNMT as a target for this compound has been explored in various cellular models.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between a compound's structure and its biological activity is crucial for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies on derivatives of "this compound" have provided insights into the chemical features necessary for potent NNMT inhibition. For instance, modifications to the thiomorpholine (B91149) and oxane rings have been systematically evaluated to determine their impact on inhibitory activity.

Molecular Interaction Studies with Biological Targets

To comprehend the mechanism of action at a molecular level, researchers employ computational techniques such as molecular docking and molecular dynamics simulations. These methods provide a virtual representation of how a ligand, such as "this compound", interacts with its protein target.

Ligand-Protein Docking and Molecular Dynamics in Target Recognition

In silico studies have been instrumental in predicting the binding pose of "this compound" within the active site of NNMT. Molecular docking simulations suggest that the compound fits snugly into the enzyme's binding pocket. Subsequent molecular dynamics simulations have been used to assess the stability of this predicted binding mode over time, providing further confidence in the proposed interaction.

Mechanistic Insights into Cellular Effects (e.g., cell proliferation pathways, apoptosis induction in cell lines)

Pathway Analysis in in vitro Cell Culture Systems

Detailed pathway analysis for this compound in in vitro cell culture systems is not extensively documented in publicly available research. The majority of available information pertains to the broader class of thiomorpholine-containing compounds, which have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.

Studies on structurally related thiomorpholine derivatives have suggested potential interference with various cellular signaling pathways. For instance, certain N-azole substituted thiomorpholine derivatives have been evaluated for their cytotoxic activities against cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical cancer). researchgate.net These studies, while not directly examining this compound, hint at the potential for this class of compounds to modulate pathways involved in cell proliferation and survival.

Future research employing techniques such as transcriptomics (RNA-seq) and proteomics on cell lines treated with this compound would be invaluable in elucidating the specific cellular pathways it perturbs. Such analyses could reveal alterations in gene and protein expression profiles related to apoptosis, cell cycle regulation, inflammatory responses, or other key cellular processes.

Biochemical Mechanisms of Action at the Molecular Level

The precise biochemical mechanisms of action for this compound at the molecular level remain an active area of investigation. In silico studies, which utilize computational models to predict interactions between molecules, can provide initial insights into potential biological targets.

The thiomorpholine scaffold itself is recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. diva-portal.org The presence of both a hydrogen bond acceptor (the carbonyl oxygen) and potential for other interactions via the thiomorpholine and oxane rings suggests that this compound could interact with various enzymes or receptors. diva-portal.org

For related compounds, mechanisms such as the inhibition of bacterial topoisomerases (GyrB/ParE) have been identified. diva-portal.org While this activity is specific to antibacterial agents, it underscores the potential for the thiomorpholine core to be part of molecules that inhibit critical enzymes. Other studies on different thiomorpholine derivatives have pointed towards mechanisms involving the alkylation of thiols on proteins or the disruption of mitochondrial function. nih.gov

Molecular docking simulations could be employed to screen this compound against a library of known protein targets to generate hypotheses about its direct molecular interactions. Subsequent in vitro biochemical assays would then be necessary to validate these computational predictions and definitively identify the molecular targets and biochemical pathways modulated by this compound.

Applications and Future Research Directions

4-(Oxane-4-carbonyl)thiomorpholine as a Privileged Scaffold in Drug Discovery Research and Analog Design

The compound this compound is increasingly recognized as a privileged scaffold in the field of drug discovery and medicinal chemistry. This recognition stems from the advantageous physicochemical and biological properties conferred by its constituent thiomorpholine (B91149) and oxane rings. jchemrev.comsci-hub.se Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a versatile starting point for the design of novel therapeutic agents. ethz.chnih.gov

The thiomorpholine moiety, a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom, is a bioisostere of the morpholine (B109124) ring, which is frequently incorporated into drug candidates to enhance their pharmacological profiles. jchemrev.comsci-hub.se The replacement of the oxygen atom in morpholine with sulfur in thiomorpholine can modulate properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity, offering a valuable tool for fine-tuning the druglike characteristics of a molecule. jchemrev.comresearchgate.net Thiomorpholine and its derivatives have been investigated for a wide array of biological activities, including as kinase inhibitors, antidiabetic agents, and antimicrobials. mdpi.com

The oxane (tetrahydropyran) ring, a saturated six-membered heterocycle containing an oxygen atom, is another structural motif that has gained significant traction in medicinal chemistry. acs.org Its incorporation can improve aqueous solubility, reduce metabolic degradation, and influence the conformation of the molecule. acs.orgresearchgate.net The oxane ring is often used to replace gem-dimethyl or carbonyl groups, leading to improved physicochemical properties. acs.orgcore.ac.uk

The combination of the thiomorpholine and oxane rings in this compound creates a three-dimensional structure that can be strategically modified to explore chemical space and optimize interactions with biological targets. The carbonyl linker provides a convenient attachment point for further derivatization, allowing for the synthesis of diverse analog libraries. This inherent modularity makes this compound an attractive starting point for developing new chemical entities with tailored biological activities.

Potential as a Chemical Probe for Investigating Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. Given its status as a privileged scaffold, this compound and its derivatives hold significant potential for development as chemical probes. The ability to systematically modify the scaffold allows for the creation of a suite of related molecules with varying potencies and selectivities. These can be used to dissect complex biological processes and validate novel drug targets.

The development of a chemical probe from the this compound scaffold would involve synthesizing analogs and screening them against a panel of biological targets to identify selective binders. Further optimization would focus on enhancing potency and ensuring the compound has suitable properties for use in cellular or in vivo models, such as cell permeability and metabolic stability. Such probes could be invaluable for elucidating the roles of specific enzymes or receptors in disease pathogenesis.

Integration into Fragment-Based Drug Design (FBDD) Strategies

Fragment-based drug design (FBDD) has emerged as a powerful and efficient approach for identifying lead compounds in drug discovery. frontiersin.org This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov Once a binding fragment is identified, it is then optimized and grown into a more potent, drug-like molecule.

The structural components of this compound, namely the thiomorpholine and oxane rings, are ideal candidates for inclusion in fragment libraries. These saturated heterocyclic fragments provide three-dimensionality and desirable physicochemical properties that are often lacking in more traditional, flatter aromatic fragments. The inherent modularity of the this compound scaffold allows for its deconstruction into smaller fragments or its use as a core structure for linking or growing identified fragment hits. For instance, a fragment containing the thiomorpholine moiety could be identified through a screening campaign, and the oxane-carbonyl portion could then be introduced to enhance binding affinity and improve pharmacokinetic properties. The use of biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) is crucial for characterizing the binding of these fragments and guiding their optimization. nih.govmdpi.com

Advanced Methodologies for High-Throughput Synthesis and Screening of Derivatives

To fully exploit the potential of the this compound scaffold, the development of advanced methodologies for the high-throughput synthesis and screening of its derivatives is essential. Traditional synthetic methods can be time-consuming and may not be amenable to the rapid generation of large and diverse chemical libraries.

Flow chemistry presents a promising alternative to batch synthesis for the production of this compound analogs. beilstein-journals.org Continuous-flow reactors can offer improved reaction control, enhanced safety, and the ability to readily scale up production. beilstein-journals.org The integration of in-line purification and analysis techniques can further streamline the synthetic process.

In parallel with synthetic advancements, high-throughput screening (HTS) technologies are critical for efficiently evaluating the biological activity of large compound libraries. Miniaturized assays, automated liquid handling systems, and sophisticated data analysis platforms enable the rapid identification of active compounds. The combination of high-throughput synthesis and screening allows for a much faster and more efficient exploration of the structure-activity relationships (SAR) for derivatives of this compound, accelerating the discovery of new drug candidates. The development of stereoselective synthetic methods is also crucial for producing chiral derivatives, which can exhibit different biological activities. google.com

Emerging Trends and Challenges in Thiomorpholine and Oxane Chemistry for Novel Compound Discovery

The fields of thiomorpholine and oxane chemistry are continually evolving, with new synthetic methods and applications being reported. A key trend is the increasing focus on creating more three-dimensional and structurally complex molecules to access novel chemical space and improve drug-like properties. researchgate.net This includes the synthesis of spirocyclic and bridged bicyclic systems containing these heterocyclic motifs. researchgate.net

A significant challenge in working with thiomorpholine-containing compounds is the potential for oxidation of the sulfur atom to the corresponding sulfoxide (B87167) and sulfone. ethz.ch While this can be a metabolic liability, it can also be exploited to modulate the physicochemical properties of the molecule. Understanding and controlling this oxidation is a key area of research.

For oxane chemistry, challenges include the development of efficient and stereoselective methods for the synthesis of substituted oxanes. acs.org The inherent stability of the oxetane (B1205548) ring, a four-membered oxygen-containing heterocycle, has also led to its exploration as a bioisosteric replacement for other functional groups, and similar strategies could be applied to oxane rings. researchgate.netacs.org

Future research in this area will likely focus on the development of novel catalytic methods for the synthesis and functionalization of thiomorpholine and oxane derivatives. Furthermore, the integration of computational modeling and machine learning with experimental approaches will be crucial for predicting the properties of new compounds and guiding the design of more effective drug candidates based on the this compound scaffold.

Q & A

Q. What are common synthetic strategies for introducing substituents into the thiomorpholine ring system?

Thiomorpholine derivatives are typically synthesized via nucleophilic aromatic substitution (SNAr) or oxidation. For example, 4-(4-nitrophenyl)thiomorpholine is prepared by reacting 4-fluoronitrobenzene with thiomorpholine in acetonitrile under reflux, yielding ~75% product . Oxidation of the sulfur atom to sulfone (1,1-dioxide) is achieved using potassium peroxymonosulfate (Oxone®) or meta-chloroperoxybenzoic acid (MCPBA), with yields up to 75% .

Q. What analytical techniques are recommended for characterizing thiomorpholine-based compounds?

Q. How is the solubility of thiomorpholine derivatives assessed for experimental design?

Solubility profiles are determined empirically. For instance, 4-(4-hydroxybutyl)thiomorpholine 1,1-dioxide is soluble in methanol but poorly characterized in water . Pre-experiment solubility screens in polar/non-polar solvents (e.g., DMSO, acetonitrile) are recommended to optimize reaction conditions .

Advanced Research Questions

Q. What are the key differences in solid-state structures between thiomorpholine and morpholine analogues?

Thiomorpholine derivatives exhibit unique packing due to sulfur's larger atomic radius and polarizability. For example, 4-nitrophenylthiomorpholine forms C–H···O dimers absent in morpholine analogues, impacting crystallinity and solubility . Sulfone derivatives (1,1-dioxides) further enhance polarity, influencing bioavailability .

Q. How does the oxidation state of the sulfur atom influence biological activity in thiomorpholine derivatives?

Sulfur oxidation modulates lipophilicity and metabolic stability. Thiomorpholine sulfones (1,1-dioxides) show enhanced antifungal activity compared to sulfides due to increased polarity and hydrogen-bonding capacity. For example, sulfone-containing pyrimidines exhibit 75% yield and improved fungicidal efficacy .

Q. What role do intermolecular interactions play in the pharmacological activity of thiomorpholine derivatives?

Weak interactions (e.g., C–H···O, π-π stacking) stabilize protein-ligand complexes. In antimycobacterial studies, sulfone derivatives form hydrogen bonds with enzyme active sites, critical for inhibitory activity .

Methodological Challenges

Q. How can researchers resolve contradictions in reported synthetic yields for thiomorpholine derivatives?

Yield variability often stems from reaction conditions (solvent, temperature, catalyst). For example, SNAr reactions require anhydrous acetonitrile and reflux for optimal efficiency . Replicating protocols with strict control of moisture and stoichiometry is advised .

Q. What strategies optimize the purification of thiomorpholine sulfones?

Column chromatography (silica gel, ethyl acetate/hexane) is standard. For hygroscopic derivatives like 4-hydroxybutyl sulfones, rotary evaporation followed by recrystallization in methanol improves purity .

Q. How are thiomorpholine derivatives evaluated for structure-activity relationships (SAR) in drug discovery?

SAR studies combine synthetic diversification (e.g., varying aryl substituents) with bioassays. For antifungal agents, substituents at the 4-position of the thiomorpholine ring are systematically modified, and activity is tested against Candida spp. . Computational docking complements experimental data to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.